N-isobutyl-N'-(3-nitrophenyl)succinamide
Description
N-isobutyl-N'-(3-nitrophenyl)succinamide is a succinamide derivative characterized by a central succinamide backbone (two amide groups separated by a two-carbon chain) substituted with an isobutyl group and a 3-nitrophenyl group.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(3-nitrophenyl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(2)9-15-13(18)6-7-14(19)16-11-4-3-5-12(8-11)17(20)21/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTAZNGCBYHPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Aromatic Substitutions
3-Chloro-N-phenyl-phthalimide
- Structural Features : Contains a phthalimide core with a chlorine atom at the 3-position and a phenyl group (Fig. 1, ).
- Key Differences : Lacks the succinamide backbone and nitro group. The phthalimide ring system introduces rigidity, contrasting with the flexible succinamide chain in the target compound.
- Applications: Used as a monomer precursor for polyimide synthesis due to its thermal stability . No reported neuroprotective activity.
Barnidipine Hydrochloride Impurities (e.g., Compound 2 in )
- Structural Features : Pyridine dicarboxylate derivatives with 3-nitrophenyl substituents. Example: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.
- Key Differences : Pyridine core vs. succinamide backbone; the 3-nitrophenyl group is retained but integrated into a dihydropyridine structure.
- Relevance : Highlights the prevalence of 3-nitrophenyl motifs in pharmaceuticals, though their biological roles differ (e.g., calcium channel modulation vs. neuroprotection) .
Succinamide Derivatives
Succinamide and Succinamate
- Structural Features : Succinamide (two amide groups) vs. succinamate (one amide, one carboxyl group).
- Functional Comparison : Succinamide derivatives exhibit stronger binding to transport proteins like DctA due to the dual amide groups, which meet the "two C=O groups separated by two carbons" recognition criterion .
- Biological Activity : Succinamide inhibits orotate transport in bacterial systems, while succinamate shows weaker affinity .
Neuroprotective Succinamide Derivatives ()
- Structural Features : Varied N-alkyl/aryl substitutions on the succinamide core.
- Biological Activity : Demonstrated efficacy in reducing oxidative stress (e.g., upregulated glutathione, downregulated TNF-α) and improving cognitive function in scopolamine-induced neurodegeneration models .
- Comparison with Target Compound : The 3-nitrophenyl group in N-isobutyl-N'-(3-nitrophenyl)succinamide may enhance anti-inflammatory effects compared to simpler alkyl-substituted derivatives.
Functional Analogues in Drug Transport
Glutamate and α-Ketobutyric Acid
- Structural Features : Carboxylate-containing compounds.
- Functional Comparison: Unlike succinamides, mono-carboxylates (e.g., α-ketobutyric acid) fail to inhibit orotate transport, underscoring the necessity of dual carbonyl groups for DctA recognition .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
